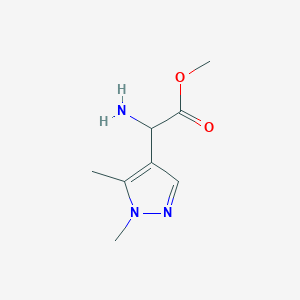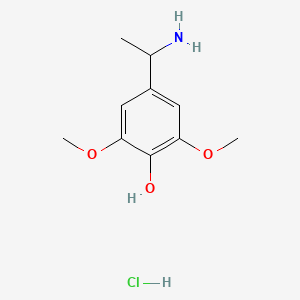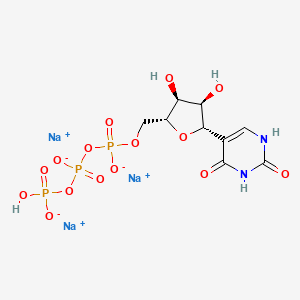
Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogentriphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogentriphosphate is a complex organic compound with significant biochemical relevance. This compound is a nucleotide analog, often involved in various biochemical processes, including those related to nucleic acid metabolism and energy transfer within cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogentriphosphate typically involves multi-step organic synthesis. The process begins with the preparation of the tetrahydropyrimidine ring, followed by the formation of the dihydroxytetrahydrofuran moiety. These intermediates are then coupled under specific conditions to form the final nucleotide analog. Key reagents often include phosphorylating agents and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry to enhance efficiency and yield. The use of automated synthesizers and stringent purification processes, such as high-performance liquid chromatography (HPLC), ensures the high purity required for biochemical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogentriphosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized nucleotide derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biochemical activity.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphate group, leading to the formation of different nucleotide analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nucleotide oxides, while substitution reactions can produce a variety of modified nucleotides with different biochemical properties.
Applications De Recherche Scientifique
Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogentriphosphate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Plays a role in studies of nucleic acid metabolism and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the production of biochemical reagents and diagnostic tools.
Mécanisme D'action
The mechanism of action of Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogentriphosphate involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. It can act as a substrate or inhibitor, affecting the activity of these enzymes and thereby influencing various biochemical pathways. The compound’s effects are mediated through its incorporation into nucleic acids or its interaction with nucleotide-binding proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine triphosphate (ATP): A key energy carrier in cells, structurally similar but with different biochemical roles.
Cytidine triphosphate (CTP): Another nucleotide involved in nucleic acid synthesis.
Uridine triphosphate (UTP): Plays a role in carbohydrate metabolism and cell signaling.
Uniqueness
Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogentriphosphate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it valuable in research applications where precise modulation of biochemical pathways is required.
Propriétés
Formule moléculaire |
C9H12N2Na3O15P3 |
|---|---|
Poids moléculaire |
550.09 g/mol |
Nom IUPAC |
trisodium;[[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O15P3.3Na/c12-5-4(2-23-28(19,20)26-29(21,22)25-27(16,17)18)24-7(6(5)13)3-1-10-9(15)11-8(3)14;;;/h1,4-7,12-13H,2H2,(H,19,20)(H,21,22)(H2,16,17,18)(H2,10,11,14,15);;;/q;3*+1/p-3/t4-,5-,6-,7+;;;/m1.../s1 |
Clé InChI |
OPXSGEJRRSPSOI-NGTUNQFOSA-K |
SMILES isomérique |
C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
SMILES canonique |
C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



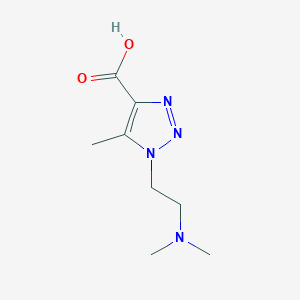
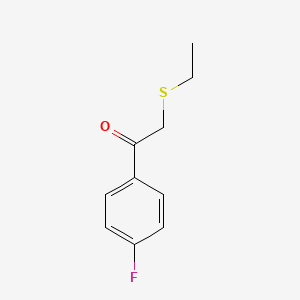
![[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]methyl imidothiocarbamate metanesulfonate](/img/structure/B15327976.png)
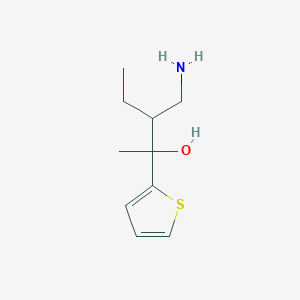
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15327988.png)
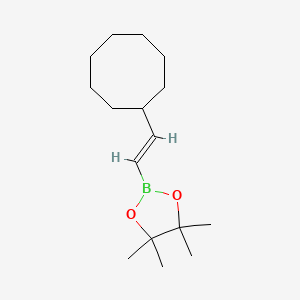
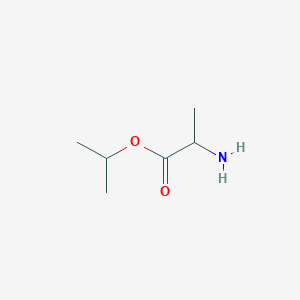

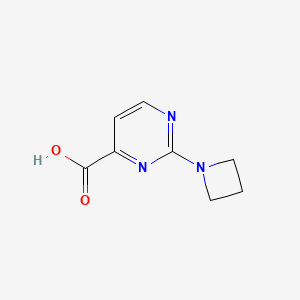
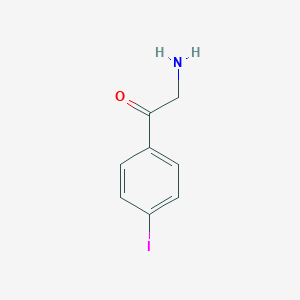
![[5-(1H-pyrazol-5-yl)oxolan-2-yl]methanamine](/img/structure/B15328046.png)
